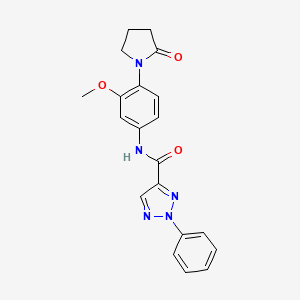

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-28-18-12-14(9-10-17(18)24-11-5-8-19(24)26)22-20(27)16-13-21-25(23-16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWLDGMQGBRNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step, followed by continuous flow processes for subsequent functional group modifications. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the triazole ring can produce a dihydrotriazole compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the triazole family, which is known for its pharmacological properties. Triazoles have been extensively studied for their ability to act as:

- Antimicrobial agents : Triazoles exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,3-triazoles have shown effectiveness against various pathogens, including resistant strains of bacteria and fungi .

- Anticancer agents : Research indicates that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's structure allows for modifications that enhance its anticancer activity .

The biological activity of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been evaluated in several studies:

Anticancer Studies

Recent studies have demonstrated that triazole derivatives can inhibit key enzymes involved in cancer progression. For example, compounds with a similar structure have been shown to have IC50 values significantly lower than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .

Antimicrobial Studies

The compound's antimicrobial properties were highlighted in research where it was tested against various bacterial strains. The results indicated that certain derivatives had potent activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development as new antibiotics .

Pharmacological Insights

Triazoles are characterized by their ability to interact with multiple biological targets due to their structural versatility. The presence of nitrogen atoms allows for various substitutions that can enhance their pharmacological profiles:

- Inhibition of Enzymes : Many triazole derivatives act as enzyme inhibitors, which is crucial for developing treatments for diseases like cancer and infections. For instance, they can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies

Several case studies highlight the effectiveness of triazole compounds in clinical settings:

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The methoxy and pyrrolidinone groups contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules identified in the provided evidence, focusing on molecular features, physicochemical properties, and synthetic strategies.

Structural and Functional Group Analysis

Key Observations:

- Triazole vs. Pyrazolo-Pyrimidine Scaffolds: The target compound’s 1,2,3-triazole core is simpler than the pyrazolo-pyrimidine system in Example 53 (). Triazoles are known for metabolic stability and hydrogen-bonding capacity, whereas pyrazolo-pyrimidines often exhibit kinase inhibitory activity .

- Substituent Effects: The target compound’s 3-methoxy and pyrrolidinone groups may enhance solubility compared to the bromophenyl substituent in 929837-67-2 (). Fluorine atoms in Example 53 () likely increase lipophilicity and bioavailability .

- Carboxamide Linkage: All compounds share a carboxamide group, which facilitates target binding via hydrogen bonding.

Biological Activity

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.42 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This can be achieved through a click reaction between an azide and an alkyne.

- Pyrrolidine Integration : The introduction of the 2-oxopyrrolidine group can be performed via cyclization reactions involving suitable precursors.

- Carboxamide Formation : The final step involves converting the appropriate amine into a carboxamide through acylation reactions.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives, including this compound.

Key Findings:

- Cell Line Testing : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MDA-MB231 and HCT116. For instance, related compounds in the triazole class demonstrated IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against these cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : Triazole compounds often act as enzyme inhibitors. For example, they may inhibit enzymes involved in cancer cell proliferation or survival pathways.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells by modulating protein expressions related to apoptosis .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that triazole derivatives possess antimicrobial activities against various pathogens. The exact mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Case Studies

A recent study synthesized a series of triazole derivatives and evaluated their biological activities:

Q & A

What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Level: Basic

Methodological Answer:

The synthesis of this compound involves multi-step coupling reactions. A plausible route includes:

Pyrrolidinone-phenyl precursor preparation : React 3-methoxy-4-aminophenol with 2-pyrrolidone under Mitsunobu conditions to install the 2-oxopyrrolidin-1-yl moiety .

Triazole-carboxamide formation : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by carboxamide coupling via EDC/HOBt activation .

Purification : Employ flash chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Monitor reaction progress via TLC/HPLC . Adjust stoichiometric ratios (e.g., 1.2 equivalents of alkyne for CuAAC) and use anhydrous solvents to suppress side reactions.

How should researchers characterize the compound’s purity and structural integrity?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- Purity :

- Structural Confirmation :

How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

Level: Advanced

Methodological Answer:

Common issues and solutions:

- Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density voids .

- Twinning : Apply the HKLF 5 format in SHELXL to refine twinned data. Verify with the R1 factor (<0.05 for high-resolution datasets) .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) to heavy atoms and constrain light atoms with ISOR commands.

Validation Tools : Check with CCDC’s Mercury for steric clashes and PLATON’s ADDSYM for missed symmetry .

What computational strategies are effective for predicting the compound’s binding affinity and metabolic stability?

Level: Advanced

Methodological Answer:

- Docking Studies :

- Generate 3D conformers using the SMILES string (e.g., from PubChem ) in Open Babel.

- Dock into target proteins (e.g., kinases) with AutoDock Vina; validate scoring functions with experimental IC data .

- ADMET Prediction :

What safety protocols are critical when handling this compound in vitro?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and dissolution (e.g., in DMSO).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cellular cytotoxicity before in vivo studies .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Level: Advanced

Methodological Answer:

- Re-evaluate Assay Conditions : Confirm compound solubility (e.g., DMSO concentration <1%) and rule out aggregation artifacts via dynamic light scattering .

- Free Energy Calculations : Perform molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding entropy/enthalpy contributions missed in docking .

- SAR Analysis : Synthesize analogs with modified substituents (e.g., methoxy to ethoxy) to validate hypothesized binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.